molecular formula C13H18FNO2S B5187701 2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine

2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine

Cat. No. B5187701
M. Wt: 271.35 g/mol
InChI Key: AJDRTORDFRRGEE-UHFFFAOYSA-N
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Description

2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine is a chemical compound that belongs to the family of sulfonyl piperidines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of several enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been studied for its potential applications in the treatment of Alzheimer's disease, cancer, and other diseases. The compound has been used in several studies to investigate the mechanism of action of enzymes and their inhibition.

Mechanism of Action

The mechanism of action of 2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine involves the binding of the compound to the active site of enzymes. The compound forms a covalent bond with the enzyme, thereby inhibiting its activity. The inhibition of enzyme activity leads to a decrease in the production of certain compounds, which can have therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine depend on the specific enzyme that is inhibited. The compound has been found to have anti-inflammatory, analgesic, and anti-tumor effects in several studies. It has also been found to improve memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine is its potency as an enzyme inhibitor. The compound has been found to be effective at very low concentrations, making it a useful tool for studying enzyme activity. However, the compound can also be toxic at high concentrations, which can limit its use in certain experiments. The compound is also relatively expensive, which can be a limitation for some researchers.

Future Directions

There are several future directions for the study of 2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine. One area of research is the development of more potent and selective inhibitors of specific enzymes. Another area of research is the investigation of the compound's potential applications in the treatment of diseases such as Alzheimer's and cancer. The compound could also be used as a tool for studying the mechanism of action of enzymes and their inhibition. Overall, the study of 2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine has the potential to lead to the development of new therapies for a variety of diseases and to advance our understanding of enzyme function.

Synthesis Methods

The synthesis of 2-ethyl-1-[(4-fluorophenyl)sulfonyl]piperidine is a complex process that involves several steps. The first step involves the reaction of 4-fluorobenzene sulfonyl chloride with 2-ethylpiperidine in the presence of a base such as sodium hydroxide. The resulting product is then purified and recrystallized to obtain the final compound. The synthesis method has been optimized to obtain high yields of the compound with minimal impurities.

properties

IUPAC Name

2-ethyl-1-(4-fluorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2S/c1-2-12-5-3-4-10-15(12)18(16,17)13-8-6-11(14)7-9-13/h6-9,12H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDRTORDFRRGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Ethylpiperidyl)sulfonyl]-4-fluorobenzene

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